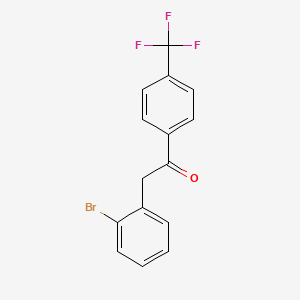

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone

CAS No.: 898784-18-4

Cat. No.: VC2289690

Molecular Formula: C15H10BrF3O

Molecular Weight: 343.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898784-18-4 |

|---|---|

| Molecular Formula | C15H10BrF3O |

| Molecular Weight | 343.14 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C15H10BrF3O/c16-13-4-2-1-3-11(13)9-14(20)10-5-7-12(8-6-10)15(17,18)19/h1-8H,9H2 |

| Standard InChI Key | NVRAWMKYYCBNQW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |

| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |

Introduction

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is a synthetic organic compound that has garnered significant attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoromethyl group linked to an acetophenone structure. The combination of these functional groups imparts unique chemical properties and biological activities to the compound.

Synthesis and Chemical Reactions

The synthesis of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone typically involves bromination and trifluoromethylation reactions of acetophenone derivatives. Reagents such as bromine and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid are commonly used. Industrial production may employ large-scale processes using continuous flow reactors to ensure efficiency and high purity of the final product.

Biological Activities and Applications

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone exhibits notable biological activities, particularly in antimicrobial and anticancer research. The compound's unique structure allows it to interact effectively with biological membranes and proteins, enhancing its lipophilicity due to the trifluoromethyl group.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

These findings suggest its potential as an antimicrobial agent comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4'-trifluoromethylacetophenone involves interaction with biological targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

2-(2-Bromophenyl)-4'-trifluoromethylacetophenone is distinct from similar compounds due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts unique chemical reactivity and biological activity:

-

2-(2-Bromophenyl)acetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

-

4'-Trifluoromethylacetophenone: Lacks the bromine atom, affecting its reactivity and applications.

-

2-Bromo-4'-methylacetophenone: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Industrial and Research Applications

This compound is utilized in the synthesis of more complex organic molecules and serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. It is also explored for its potential therapeutic applications in medicine and used in the production of specialty chemicals and materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume